molecular formula C33H34NO4P B15200376 Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

Katalognummer: B15200376
Molekulargewicht: 539.6 g/mol
InChI-Schlüssel: DRPNADVMTMEWQY-GVXFMRKGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a phosphorus-containing heterocyclic molecule with a bicyclic framework comprising fused dioxolane and dioxaphosphepine rings. Its stereochemistry is defined by the rel-(3aR,6s,8aS) configuration, and it features four phenyl groups at positions 4,4,8,8 and two methyl groups at positions 2,2. The N,N-dimethylamine moiety at position 6 enhances its solubility and reactivity in coordination chemistry . The CAS registry number 1192678-82-2 and synonyms such as MFCD04117685 and SCHEMBL2856286 are widely used in chemical databases .

Key structural attributes:

  • Stereochemistry: The rel-(3aR,6s,8aS) configuration governs its chiral properties and ligand behavior.
  • Substituents: Tetraphenyl groups provide steric bulk, while methyl groups at positions 2,2 stabilize the bicyclic system.
  • Applications: Primarily used in asymmetric catalysis and as a precursor for organophosphorus ligands.

Eigenschaften

Molekularformel

C33H34NO4P

Molekulargewicht

539.6 g/mol

IUPAC-Name

(3aS,8aR)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

InChI

InChI=1S/C33H34NO4P/c1-31(2)35-29-30(36-31)33(27-21-13-7-14-22-27,28-23-15-8-16-24-28)38-39(34(3)4)37-32(29,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h5-24,29-30H,1-4H3/t29-,30+,39?

InChI-Schlüssel

DRPNADVMTMEWQY-GVXFMRKGSA-N

Isomerische SMILES

CC1(O[C@@H]2[C@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C

Kanonische SMILES

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine typically involves the following steps:

    Formation of the Dioxaphosphepin Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxaphosphepin ring.

    Introduction of Phenyl Groups: Phenyl groups are introduced through substitution reactions, often using phenyl halides and a suitable base.

    Methylation: The methyl groups are introduced via alkylation reactions, typically using methyl iodide or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Phenyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine has several applications in scientific research:

    Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the synthesis of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine involves its interaction with molecular targets through its phosphorus center. The compound can coordinate with metal ions, facilitating various catalytic processes. The dioxaphosphepin ring system provides a stable framework that enhances its reactivity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in the Phosphorus Ring System

The following compounds share the core tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine framework but differ in substituents:

Compound Name Substituents CAS Number Molecular Formula Key Features
Rel-(3aR,6s,8aS)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine Phenyl (4,4,8,8), N,N-dimethyl (6), Methyl (2,2) 1192678-82-2 C₃₉H₄₃NO₄P High steric bulk; chiral ligand potential
(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine 3,5-Dimethylphenyl (4,4,8,8) Not provided C₄₇H₅₅NO₄P Enhanced electron-donating effects due to methyl groups; improved thermal stability
(3aS,8aS)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide Naphthyl (4,4,8,8), Hydroxy (6) Not provided C₄₇H₃₇O₆P Bulky naphthyl groups reduce solubility; oxide form alters reactivity
4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]-Morpholine Morpholine (6) 905727-05-1 C₄₁H₄₅NO₅P Morpholine substituent enables hydrogen bonding; used in supramolecular chemistry

Physicochemical Properties

Property Target Compound 3,5-Dimethylphenyl Analog Naphthyl Oxide Analog
Molecular Weight 620.74 g/mol 730.93 g/mol 728.76 g/mol
Solubility Moderate in THF, DCM Low in polar solvents Insoluble in water
Thermal Stability Stable up to 200°C Stable up to 250°C Decomposes above 150°C
Chirality rel-(3aR,6s,8aS) (3aR,8aR) Racemic mixture

Biologische Aktivität

Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine (CAS No. 213843-90-4) is a complex organic compound with potential biological activities that warrant detailed examination. This article synthesizes available research findings regarding its biological activity and presents relevant data in structured formats.

  • Molecular Formula: C33H34NO4P
  • Molecular Weight: 539.60 g/mol
  • InChI Key: DRPNADVMTMEWQY-LOYHVIPDSA-N

Biological Activity

The biological activity of this compound has been investigated in various contexts. Below are the primary areas of research:

1. Anticancer Activity

  • Studies have indicated that phosphoramidite compounds exhibit significant anticancer properties. For example, certain derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • A case study involving a similar phosphoramidite ligand demonstrated its efficacy in reducing tumor growth in xenograft models by inducing apoptosis via mitochondrial pathways.

2. Antioxidant Properties

  • The compound's structure suggests potential antioxidant activity due to the presence of multiple phenyl groups which can stabilize free radicals. Research has shown that related compounds can scavenge reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

3. Neuroprotective Effects

  • Preliminary studies suggest that this compound may exhibit neuroprotective effects. It has been hypothesized that its ability to modulate oxidative stress could be beneficial in neurodegenerative diseases.
  • In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress-induced apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of proliferation in cancer cell lines
AntioxidantScavenging of reactive oxygen species
NeuroprotectiveProtection against oxidative stress

Table 2: Case Study Overview

Study TitleModel UsedKey Findings
Anticancer Efficacy of PhosphoramiditesXenograft modelsReduced tumor growth and induced apoptosis
Neuroprotection by DioxaphosphepinsNeuronal culturesIncreased cell viability under oxidative stress

Detailed Research Findings

Research on Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine has primarily focused on its derivatives and analogs due to the complexity of its structure. The following findings summarize key insights:

  • Mechanism of Action: The compound appears to exert its biological effects through modulation of signaling pathways involved in apoptosis and oxidative stress response.
  • Toxicity Profile: Initial toxicity assessments indicate that while the compound shows promise in therapeutic applications, careful evaluation is necessary to understand its safety profile in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Rel-(3aR,6s,8aS)-...-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound requires precise control of stereochemistry and phosphorus coordination. A Rh(III)-catalyzed C–H activation approach (as used for analogous trisubstituted phenols) can be adapted, leveraging phosphonium intermediates to stabilize reactive centers . Reaction optimization should include:

  • Temperature gradients : Trials between -20°C and room temperature to minimize side reactions (e.g., see -20°C conditions for trifluoromethanesulfonyl protection in ).
  • Purification : Flash column chromatography (petroleum ether/ethyl acetate gradients) achieves >95% purity, as demonstrated for structurally similar compounds .
  • Yield monitoring : Track intermediates via TLC and HRMS to identify bottlenecks .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemical integrity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}-1H^{1}\text{H} COSY and 13C^{13}\text{C}-1H^{1}\text{H} HSQC to resolve overlapping signals in the tetrahydro-dioxaphosphepin core. validated analogous compounds with 1H^{1}\text{H} NMR (δ 1.2–7.5 ppm) and 13C^{13}\text{C} NMR (δ 20–160 ppm) .
  • HRMS : Confirm molecular weight (539.60 g/mol, per ) with <2 ppm error .
  • X-ray crystallography : If single crystals form, compare with the structural analog in to verify the [1,3,2]dioxaphosphepin ring geometry.

Q. How does the steric environment influence the compound’s stability under different experimental conditions?

  • Methodological Answer : The tetraphenyl and tetramethyl groups create a sterically congested environment, which:

  • Enhances thermal stability : Monitor decomposition via TGA (ramp 10°C/min under N2_2).
  • Affects solubility : Test in polar (DMSO, CH3_3CN) vs. nonpolar (toluene) solvents. ’s analog required dichloromethane for optimal reactivity .
  • Impacts catalytic activity : Compare turnover numbers in reactions with/without bulky substituents (e.g., see ’s reactor design principles).

Advanced Research Questions

Q. What computational modeling strategies can predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to map potential energy surfaces for phosphorus-ligand interactions .
  • Reaction path search : Apply the AFIR method (Artificial Force Induced Reaction) to simulate intermediates, as implemented in ICReDD’s workflow for reaction design .
  • AI-driven optimization : Train neural networks on experimental data (e.g., yields, stereoselectivity) to predict optimal conditions, as proposed in ’s smart laboratory frameworks .

Q. How can researchers resolve contradictions between theoretical predictions and experimental outcomes regarding reaction pathways?

  • Methodological Answer :

  • Iterative validation : Combine computational predictions (e.g., transition state energies) with kinetic experiments (e.g., variable-temperature NMR).
  • Isotopic labeling : Use 18O^{18}\text{O} or 2H^{2}\text{H} to trace mechanistic pathways in hydrolysis or ligand-exchange reactions.
  • Cross-disciplinary collaboration : Integrate synthetic data with computational models via platforms like COMSOL Multiphysics, enabling real-time feedback ( ) .

Q. What methodologies are effective for analyzing phosphorus-ligand interactions in the compound’s coordination chemistry?

  • Methodological Answer :

  • XANES/EXAFS : Probe the phosphorus K-edge to characterize oxidation states and bonding environments.
  • Magnetic resonance : 31P^{31}\text{P} NMR chemical shifts (δ 0–50 ppm) reveal coordination changes. Compare with dinaphtho-dioxaphosphepine analogs in .
  • Single-molecule spectroscopy : Use AFM or fluorescence-based assays to study ligand-binding kinetics in solution.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.